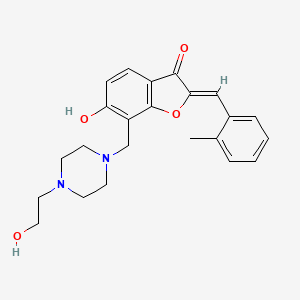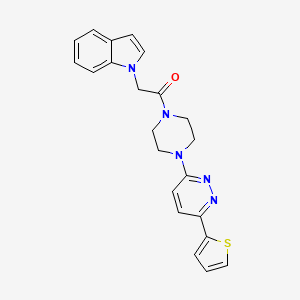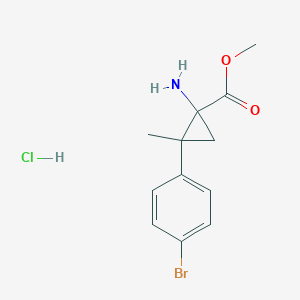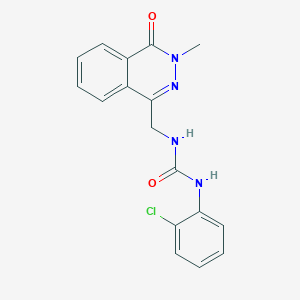
1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a chemical compound that has garnered significant attention in the field of scientific research. This compound is commonly referred to as CMU and has been the subject of numerous studies due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In
作用機序
The exact mechanism of action of CMU is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. CMU has also been shown to modulate the activity of certain ion channels, including the NMDA receptor and the GABA receptor. These effects are thought to contribute to the various pharmacological properties exhibited by CMU.
Biochemical and Physiological Effects:
CMU has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CMU has also been shown to inhibit the replication of certain viruses and bacteria. In the brain, CMU has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use as a neuroprotective agent.
実験室実験の利点と制限
One of the main advantages of using CMU in lab experiments is its versatility. It has been shown to exhibit various pharmacological properties, making it a useful tool for investigating the activity of various enzymes, ion channels, and neurotransmitters. However, one of the limitations of using CMU is its potential toxicity. CMU has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are numerous future directions for the study of CMU. One potential direction is the investigation of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CMU and its potential applications in medicinal chemistry. Furthermore, the development of new synthesis methods for CMU may lead to the discovery of new analogs with improved pharmacological properties.
合成法
The synthesis of CMU involves the reaction of 2-chlorobenzyl isocyanate with 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CMU. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
CMU has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial properties in various in vitro and in vivo studies. CMU has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CMU has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of psychiatric disorders.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22-16(23)12-7-3-2-6-11(12)15(21-22)10-19-17(24)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHSDRVOHWFTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,8R,10S,13S,17R)-17-Ethyl-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one](/img/structure/B2611294.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)
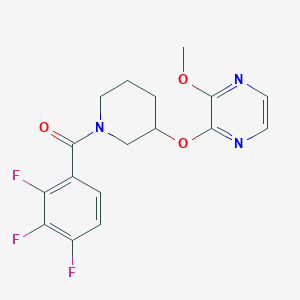
![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]acetamide](/img/structure/B2611306.png)
![2-Chloro-3-[(4-chlorobenzyl)amino]naphthoquinone](/img/structure/B2611307.png)
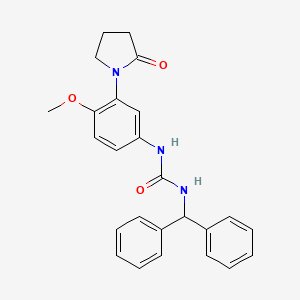
![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-methoxybenzoate](/img/structure/B2611309.png)
